Ethyl 4,5-dimethyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidin-2-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyrimidin-2-ylsulfanyl group is introduced to the thiophene ring.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamido group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its thiophene and pyrimidine moieties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-[2-(4-(PYRIDIN-2-YL)PIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a pyridin-2-ylpiperazin-1-yl group instead of pyrimidin-2-ylsulfanyl.
ETHYL 4,5-DIMETHYL-2-[2-(4-(PYRIDIN-2-YL)PIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Another similar compound with slight variations in the substituents.
Uniqueness
ETHYL 4,5-DIMETHYL-2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of thiophene, pyrimidine, and acetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N3O3S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-14(20)12-9(2)10(3)23-13(12)18-11(19)8-22-15-16-6-5-7-17-15/h5-7H,4,8H2,1-3H3,(H,18,19) |
InChI Key |
CMKINHUKYMPNBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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